molecular formula C23H35N9O8S B1684015 Atn-161 CAS No. 262438-43-7

Atn-161

Katalognummer B1684015
CAS-Nummer: 262438-43-7
Molekulargewicht: 597.6 g/mol
InChI-Schlüssel: MMHDBUJXLOFTLC-WOYTXXSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ATN-161 is a non-RGD based integrin binding peptide derived from the synergy region of fibronectin . It inhibits the receptors for integrins alpha-v beta-3 and integrin alpha-5 beta-1 . It’s also known as 1-Acetyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-aspartamide .


Synthesis Analysis

ATN-161 is a 5-mer capped peptide derived from the synergy region of fibronectin . It binds to α5β1 and αvβ3 in vitro . It has been used to examine the process of viral infection .


Molecular Structure Analysis

The molecular formula of ATN-161 is C23H35N9O8S . The molecular weight is 597.64 .


Chemical Reactions Analysis

ATN-161 has been shown to inhibit VEGF-induced migration and capillary tube formation in human choroidal endothelial cells . In vivo, injection of ATN-161 after laser photocoagulation inhibited CNV leakage and neovascularization .


Physical And Chemical Properties Analysis

ATN-161 is a white to beige powder . It is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

ATN-161 has shown promise as an antiangiogenic agent in cancer therapy. It has been observed to block breast cancer growth and metastasis by inhibiting integrins that are crucial for tumor angiogenesis . In preclinical models, it demonstrated a U-shaped dose-response curve , indicating that specific dosages are optimal for its anti-tumor activity .

Cardiovascular Diseases

In the context of ischemic stroke, ATN-161 has been found to ameliorate ischemia/reperfusion-induced oxidative stress and inflammation, thereby preserving the integrity of the blood-brain barrier (BBB). This suggests its potential application in reducing the damage from strokes .

Neurological Disorders

ATN-161’s role in neurological health extends to its neuroprotective properties. It reduces neuroinflammation and is beneficial in mouse models of ischemic stroke, suggesting its potential for treating various neurological disorders .

Wound Healing

The integrin inhibition by ATN-161 stabilizes the vasculature at the site of injury, which could be beneficial in wound healing processes, especially in ischemic conditions where tissue regeneration is critical .

Inflammation Control

ATN-161 has demonstrated the ability to control inflammation by reducing the NLRP3 inflammasome and other inflammatory markers, which could make it a valuable agent in the treatment of diseases characterized by chronic inflammation .

Tissue Regeneration

While direct evidence of ATN-161 in tissue regeneration is limited, its role in maintaining BBB integrity and reducing inflammation suggests potential applications in tissue regeneration and recovery post-injury .

Wirkmechanismus

Target of Action

ATN-161 is a non-RGD based integrin binding peptide that primarily targets alpha-5 beta-1 and alpha-v beta-3 integrins . These integrins are present on activated endothelial cells and play a critical role in tumor angiogenesis . They mediate endothelial cell-extracellular matrix interactions, which are of particular interest in cancer progression .

Mode of Action

ATN-161 inhibits the migration and adhesion of particular integrins on activated endothelial cells . This approach targets both the tumor vasculature and the cancer cells themselves, which may be effective in single therapy as well as combination therapy . Since the expression of alpha (5)beta (1) integrin by cancer cells and the role of this molecule in tumor angiogenesis is similar across a range of different cancers, the therapeutic benefit of ATN-161 is expected to extend to a variety of cancers .

Biochemical Pathways

ATN-161 has antiangiogenic activity in the Matrigel plug model, and this activity could be reversed by inhibitors of protein kinase A, an effector of α 5 β 1 -dependent angiogenesis . The peptide had antiangiogenic activity in the Matrigel plug model, and this activity could be reversed by inhibitors of protein kinase A, an effector of α 5 β 1 -dependent angiogenesis .

Pharmacokinetics

In a phase 1 trial, adult patients with advanced solid tumors were enrolled in eight sequential dose cohorts (0.1–16 mg kg 1), receiving ATN-161 administered as a 10-min infusion thrice weekly . At dose levels above 0.5 mgkg 1, mean total clearance and volume of distribution showed dose-independent pharmacokinetics (PKs) . At 8.0 and 16.0 mgkg 1, clearance of ATN-161 was reduced, suggesting saturable PKs .

Result of Action

ATN-161 treatment effectively inhibited oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis attenuate tight junction integrity via induction of α5, NLRP3, p-FAK, and p-AKT signaling in mouse brain endothelial cells . ATN-161 treatment effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .

Action Environment

The presence of a U-shaped dose-response curve presents a significant challenge to identifying a biologically active dose of ATN-161 . The identification of biomarkers of angiogenesis that also exhibit this same u-shaped response should allow the translation of those biomarkers to the clinic, allowing them to be used to identify the active dose of atn-161 in phase ii studies .

Safety and Hazards

ATN-161 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

ATN-161 has been beneficial in a mouse model of ischemic stroke through reduction of infarct volume, edema, stabilization of the BBB, and reduced inflammation and immune cell infiltration into the brain . It has also been suggested as a potential treatment for COVID-19 .

Eigenschaften

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDBUJXLOFTLC-WOYTXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180877
Record name ATN 161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis.
Record name ATN-161
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

L-Aspartamide, 1-acetyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-

CAS RN

262438-43-7
Record name ATN 161
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATN-161
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATN 161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATN-161
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atn-161
Reactant of Route 2
Atn-161
Reactant of Route 3
Atn-161
Reactant of Route 4
Atn-161
Reactant of Route 5
Reactant of Route 5
Atn-161
Reactant of Route 6
Atn-161

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.